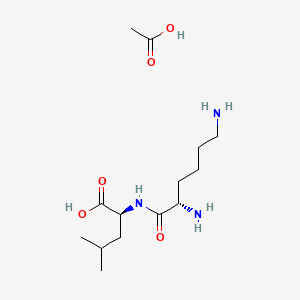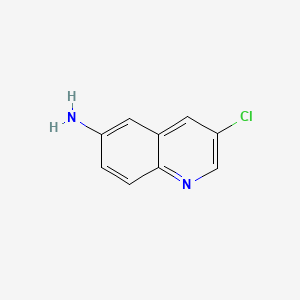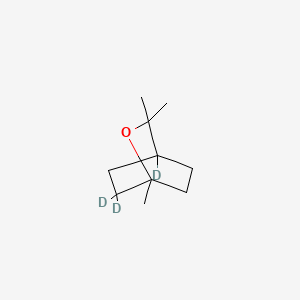
1,8-Cineol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Cineol-d3, also known as Eucalyptol, is a monoterpenoid and a colorless liquid . It is a major constituent of eucalyptus species and is known for its anti-inflammatory, antioxidant, bronchodilatory, antiviral, and antimicrobial effects . The molecular formula of 1,8-Cineol-d3 is C10H15D3O and it has a molecular weight of 157.272 .
Synthesis Analysis
1,8-Cineol can be produced using cyanobacteria . In a study, the 1,8-cineole synthase gene in Streptomyces clavuligerus ATCC 27064 was introduced and overexpressed in the cyanobacterium Synechococcus elongatus PCC 7942 . This resulted in the production of 1,8-cineole via photosynthesis without supplementing any carbon source . Another method involves assembling the 2-oxabicyclo[2.2.2]octane system based on Diels–Alder adducts of levoglucosenone with isoprene and butadiene .
Molecular Structure Analysis
The molecular structure of 1,8-Cineol-d3 is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
1,8-Cineol has been shown to modulate QS-related bacterial receptors and the cellular characteristics of the bacterial shape and size . It also has antimicrobial activity and can prevent the proliferation of bacteria .
Physical And Chemical Properties Analysis
1,8-Cineol-d3 has a fresh camphor-like odor and a spicy, cooling taste . It is insoluble in water, but miscible with organic solvents . Eucalyptol forms crystalline adducts with hydrohalic acids .
Applications De Recherche Scientifique
Anticancer Activity : Sampath et al. (2018) found that 1,8-Cineole, isolated from Callistemon citrinus, induced G2/M arrest in skin carcinoma cells through the upregulation of the p53 signaling pathway, suggesting its potential as a candidate for skin carcinoma treatment (Sampath et al., 2018).
Anti-inflammatory and Analgesic Effects : Santos and Rao (2000) reported that 1,8-Cineole has anti-inflammatory and antinociceptive effects, inhibiting experimental inflammation in rats and mice, which supports its use as an anti-inflammatory and analgesic agent (Santos & Rao, 2000).
Pharmacological Properties : A review by Cai et al. (2020) highlighted the extensive pharmacological properties of 1,8-Cineole, including its anti-inflammatory and antioxidant activities, primarily through the regulation of NF-κB and Nrf2, and its use in treating respiratory and cardiovascular diseases (Cai et al., 2020).
Antidiarrheal Effect : Jalilzadeh-amin and Maham (2015) demonstrated that 1,8-Cineole has antispasmodic and antisecretory activities, rationalizing its traditional use in treating gastrointestinal issues like diarrhea (Jalilzadeh-amin & Maham, 2015).
Endothelial Cell Dysfunction Amelioration : Linghu et al. (2016) found that 1,8-Cineole ameliorated lipopolysaccharide-induced injury in human umbilical vein endothelial cells by suppressing NF-κB signaling (Linghu et al., 2016).
Gastroprotective Action : Caldas et al. (2015) identified 1,8-Cineole as an important ulcer healing agent, with its gastroprotective effect involving antioxidant and cytoprotective mechanisms (Caldas et al., 2015).
Cardiovascular Disease Treatment : Wang et al. (2021) showed that 1,8-Cineole attenuated cardiac hypertrophy in heart failure by inhibiting the miR-206-3p/SERP1 pathway, suggesting its potential in heart failure treatment (Wang et al., 2021).
Antibacterial Activity : Lima et al. (2021) developed a nanoemulsion containing 1,8-Cineole, enhancing its antibacterial activity against Gram-positive strains, indicating its potential in pharmaceutical applications (Lima et al., 2021).
Safety And Hazards
1,8-Cineol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
1,8-Cineol has been shown to reduce mucin-filled goblet cells and MUC2-gene expression associated with an attenuated NF-κB-activity in human nasal slice cultures . This suggests that these effects partially account for the clinical benefits of 1,8-Cineol-based therapy during rhinosinusitis . Therefore, topical application of 1,8-Cineol may offer a novel therapeutic approach to reduce bacteria-induced mucus hypersecretion .
Propriétés
IUPAC Name |
4,6,6-trideuterio-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3/i6D2,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGYLXZBRQIMU-OJYSAGIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC2(CCC1(OC2(C)C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Cineol-d3 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

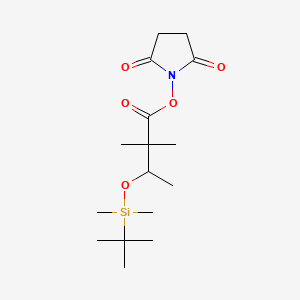
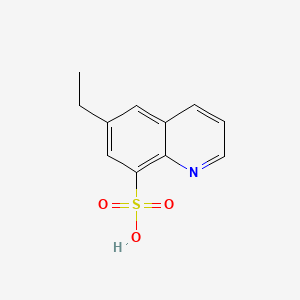
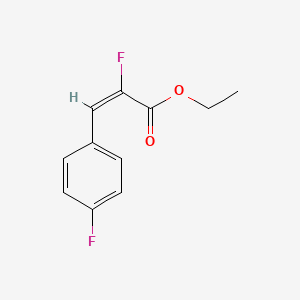

![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-2a,3,4,6,7,7b-hexahydro-3-hydroxy-, [2aS-(2a](/img/no-structure.png)
![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)

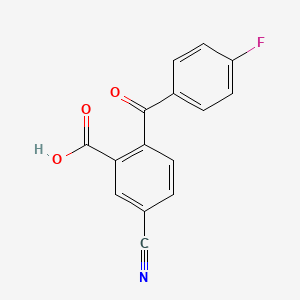

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)
